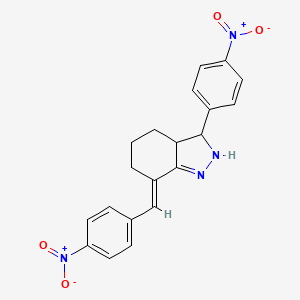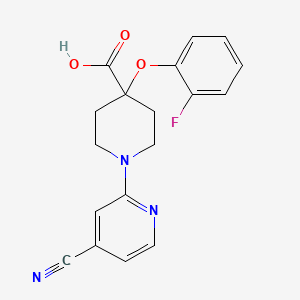![molecular formula C15H18N2O2 B5293095 N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, also known as EPMF, is a novel compound that has been synthesized for various scientific research applications. It is a member of the furan series of compounds and has been found to have potential applications in the field of neuroscience and drug discovery.
Mechanism of Action
The exact mechanism of action of N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide has also been found to have antioxidant properties, which may help to protect the brain from oxidative stress. Additionally, N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide has been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide in lab experiments is that it is a novel compound that has not been extensively studied, which may provide new insights into its potential applications. However, one limitation is that the synthesis of N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Future Directions
There are a number of future directions for research on N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide. One area of interest is its potential applications in the treatment of anxiety and depression. Further research is needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the mechanisms underlying its neuroprotective effects and to develop new treatment strategies based on these findings. Additionally, further studies are needed to investigate the safety and efficacy of N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide in humans.
Synthesis Methods
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide can be synthesized using a multi-step process that involves the reaction of 5-ethylpyridine-2-carbaldehyde with furfurylamine, followed by a series of chemical reactions that result in the final product. The synthesis of N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide has been found to have potential applications in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-12-5-6-13(16-9-12)10-17(3)15(18)14-7-8-19-11(14)2/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLRARQKDCPJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN(C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5293045.png)


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5293071.png)
![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)
![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)
![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)